molecular formula C17H16N2O4S B2728567 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-72-5

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No. B2728567
CAS RN: 343372-72-5
M. Wt: 344.39
InChI Key: GHLQJCUCOQSQFJ-UHFFFAOYSA-N
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Description

“N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide” is a chemical compound with the molecular formula C17H16N2O4S . It has a molecular weight of 344.39 .


Molecular Structure Analysis

The molecular structure of the compound was determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction . Hirshfeld surface analysis indicates that the most important contributions to the crystal packing are from H…H (35.7%), H…O/O…H (33.7%), and H…C/C…H (13%) interactions .


Physical And Chemical Properties Analysis

“N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide” is a solid compound . Its InChI Code is 1S/C17H16N2O4S/c1-22-14-9-7-13 (8-10-14)17-11-15 (23-19-17)12-18-24 (20,21)16-5-3-2-4-6-16/h2-11,18H,12H2,1H3 .

Scientific Research Applications

Photochemical Decomposition

Research has investigated the photochemical decomposition of sulfonamide compounds, demonstrating the photolability of these compounds in aqueous solutions and identifying primary photoproducts. This study highlights the chemical behavior of sulfonamides under light exposure, which is crucial for understanding their stability and degradation pathways in environmental and pharmaceutical contexts (Wei Zhou & D. Moore, 1994).

Synthesis and Bioactivity Studies

Another area of research focuses on the synthesis of sulfonamide derivatives and their bioactivity. Studies have synthesized new compounds and tested them for cytotoxicity, tumor specificity, and potential as inhibitors for certain enzymes. These investigations reveal the therapeutic potential of sulfonamide derivatives in treating various diseases, including cancer (H. Gul et al., 2016).

Application in Photodynamic Therapy

Sulfonamide derivatives have been explored for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy for cancer treatment. The research demonstrates the compounds' high singlet oxygen quantum yield and their significant potential in medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Cognitive Enhancing Properties

Studies have also explored the cognitive enhancing properties of certain sulfonamide compounds, showing potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This research underlines the role of sulfonamides in enhancing cholinergic function and improving cognitive performance (W. Hirst et al., 2006).

Endothelin Antagonists

The development of biphenylsulfonamide endothelin antagonists has shown significant promise in treating cardiovascular diseases. These compounds exhibit selectivity and functional activity against endothelin-A receptors, demonstrating their potential in therapeutic applications (N. Murugesan et al., 1998).

Safety And Hazards

The safety information for “N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide” indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H312, H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-14-9-7-13(8-10-14)17-11-15(23-19-17)12-18-24(20,21)16-5-3-2-4-6-16/h2-11,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQJCUCOQSQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzenesulfonamide

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